methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
Overview
Description
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of related triazole compounds in the synthesis of novel chemical entities. For instance, triazoles have been used as intermediates in the synthesis of [1,2,3]Triazolo[1,5-a]quinolines, showcasing their role in constructing complex molecular architectures with potential biological activities (Pokhodylo & Obushak, 2019). Similarly, the development of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrated antimicrobial activities, underlining the significance of triazole derivatives in drug discovery (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of triazole derivatives. The synthesis of coumarin-benzotriazole hybrids, for example, showed promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting the role of triazole compounds in addressing infectious diseases (Ambekar et al., 2017).
Material Science and Corrosion Inhibition
Triazole derivatives have also found applications in material science, such as in the synthesis of compounds with corrosion inhibition properties. Ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), showed significant corrosion inhibition efficiency on carbon steel, highlighting the potential of triazole derivatives in industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).
Chemical Synthesis and Modification
The reactivity and functional group compatibility of triazole derivatives make them valuable in chemical synthesis. For instance, the synthesis and characterization of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate demonstrated the potential for chemical modifications to enhance or modify the properties of triazole-containing compounds (Dzygiel et al., 2004).
Properties
IUPAC Name |
methyl 6-bromo-2H-benzotriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDZSHLVPNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNN=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.